molecular formula C22H23FN2O2S B2736703 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 862825-70-5

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2736703
CAS No.: 862825-70-5
M. Wt: 398.5
InChI Key: FAPFEZKKWHDQMV-UHFFFAOYSA-N
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Description

2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-fluorophenylmethyl-substituted indole core linked via a sulfanyl group to an acetamide moiety. The oxolan-2-ylmethyl (tetrahydrofuran-derived) group on the acetamide nitrogen distinguishes it from related compounds.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c23-17-6-3-5-16(11-17)13-25-14-21(19-8-1-2-9-20(19)25)28-15-22(26)24-12-18-7-4-10-27-18/h1-3,5-6,8-9,11,14,18H,4,7,10,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPFEZKKWHDQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

Scientific Research Applications

The compound has shown promising biological activity, particularly in the following areas:

Anticancer Properties

Research indicates that indole derivatives, including this compound, possess anticancer properties. Studies have demonstrated that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

Indole compounds are known for their effects on the central nervous system. This specific compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Investigations into its effects on neurotransmitter systems could provide insights into its therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The presence of the sulfanyl and indole moieties is believed to enhance its interaction with microbial targets, leading to inhibition of growth.

Synthesis and Preparation

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves several key steps:

  • Formation of the Indole Core : Achieved through Fischer indolization.
  • Introduction of the Fluorophenyl Group : Reaction with a fluorophenyl methyl halide.
  • Attachment of the Sulfanyl Group : Utilizing thiol compounds.
  • Final Product Formation : Reaction with oxolan-2-ylmethyl acetamide.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that compounds with similar structures significantly reduced cell death and oxidative damage.

Mechanism of Action

The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are categorized based on modifications to the indole substituents, sulfur-containing linkers, and acetamide side chains. Key comparisons include:

Structural Analogs with Modified Indole Substituents

  • Compound E587-0643: Replaces the 3-fluorophenylmethyl group with a 2,6-dimethylmorpholin-4-yl moiety.
  • N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide : Features a 4-fluorobenzyl group and a piperidinyl side chain (C₂₄H₂₆FN₃O₂S; MW 439.55 g/mol). The positional isomerism (4-fluoro vs. 3-fluoro) may influence binding affinity in targets sensitive to aryl halide positioning .
Compound Indole Substituent Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 3-Fluorophenylmethyl C₂₃H₂₄FN₃O₂S 441.52 Fluorine enhances metabolic stability
E587-0643 2,6-Dimethylmorpholin-4-yl C₂₃H₃₁N₃O₄S 445.58 Increased hydrophilicity
N-(4-Fluorobenzyl) analog 4-Fluorobenzyl C₂₄H₂₆FN₃O₂S 439.55 Positional isomerism for target specificity

Analogs with Modified Sulfur Linkers

  • 2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide: Replaces the sulfanyl (-S-) linker with a sulfonyl (-SO₂-) group (C₂₄H₁₈F₄N₂O₃S; MW 514.47 g/mol).
  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Replace indole with quinoxaline, altering π-π stacking interactions. For example, compound 8a (C₁₉H₁₈N₄O₃S; MW 406.43 g/mol) shows distinct NMR shifts (δ 7.28 ppm for NH) compared to the target compound’s indole system .
Compound Sulfur Linker Core Structure Molecular Weight (g/mol) Biological Implication
Target Compound Sulfanyl (-S-) Indole 441.52 Balanced lipophilicity
Sulfonyl analog Sulfonyl (-SO₂-) Indole 514.47 Enhanced polarity, reduced permeability
Quinoxaline analog Sulfanyl (-S-) Quinoxaline 406.43 Altered π-π stacking

Analogs with Modified Acetamide Side Chains

  • 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide : Substitutes the oxolan-2-ylmethyl group with a 4-chlorophenyl and azepane ring (C₂₄H₂₆ClN₃O₂S; MW 488.00 g/mol). The seven-membered azepane may confer conformational flexibility, contrasting with the rigid oxolane ring .
  • N-[2-(3-Fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide (ZINC08993868): Features a dioxoquinazoline system (C₁₉H₁₅FN₄O₃; MW 382.35 g/mol).
Compound Acetamide Side Chain Molecular Weight (g/mol) Key Feature
Target Compound Oxolan-2-ylmethyl 441.52 Enhanced solubility via oxygen atom
Azepane analog 4-Chlorophenyl + azepane 488.00 Increased flexibility
ZINC08993868 3-Fluorophenethyl + dioxoquinazoline 382.35 Reduced planarity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for N-alkyl-2-(indol-3-ylsulfanyl)acetamides, such as thioamide transformations (e.g., using TFAA in acetonitrile) .
  • Biological Activity: Fluorinated indole derivatives (e.g., from ) show promise in antimalarial pLDH assays. The target compound’s 3-fluorophenylmethyl group may similarly enhance bioactivity compared to non-fluorinated analogs .
  • Spectroscopic Data : NMR signals for SCH₂ (δ 3.72–4.22 ppm) and NH (δ 10.33 ppm) in related compounds () provide benchmarks for structural validation .

Biological Activity

The compound 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic derivative belonging to the indole class of compounds. It exhibits potential biological activity that warrants detailed exploration, particularly in the context of its pharmacological applications and mechanisms of action.

Structure and Composition

  • Molecular Formula : C24_{24}H21_{21}FN2_2OS
  • IUPAC Name : 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
  • SMILES Notation : Cc1cccc(NC(CSc2cn(Cc3cc(F)ccc3)c3c2cccc3)=O)c1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
  • Introduction of the Fluorophenyl Group : This involves reacting the indole core with a fluorophenyl methyl halide in the presence of a base.
  • Attachment of the Sulfanyl Group : The intermediate is reacted with a thiol compound.
  • Final Product Formation : The last step involves reacting the intermediate with oxolan-2-ylmethyl acetamide under appropriate conditions.

The biological activity of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is primarily attributed to its interaction with specific molecular targets, modulating various biochemical pathways. The compound has been noted for its potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), particularly in the context of viral infections such as SARS-CoV-2 .

In Vitro Studies

Recent studies have evaluated this compound alongside related indole derivatives for their antiviral properties:

  • A series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were designed and tested, showing IC50_{50} values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp, indicating significant antiviral activity .

Comparative Analysis

The compound can be compared with other indole derivatives known for their biological activities:

Compound NameActivity TypeIC50_{50} Value
6d5 (Indole derivative)SARS-CoV-2 RdRp Inhibitor1.11 μM
Indole-3-carbinolAnticancerVaries by cell line
5-fluoroindoleAntiviralVaries

These comparisons highlight the potential efficacy of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide in antiviral applications, particularly in inhibiting viral replication.

Case Study: Antiviral Properties

In a study focusing on novel antiviral agents, compounds similar to 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide were synthesized and screened for their ability to inhibit RdRp. The findings indicated that modifications in the molecular structure significantly influenced the inhibitory potency against various RNA viruses, including SARS-CoV and influenza viruses .

Research Findings Summary

Research has shown that:

  • The introduction of electron-withdrawing groups enhances the activity against viral targets.
  • Structural modifications can lead to varying degrees of cytotoxicity against cancer cell lines, indicating a dual potential for therapeutic applications in oncology and virology .

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